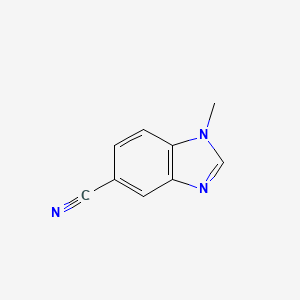

5-Cyano-1-methylbenzoimidazole

Vue d'ensemble

Description

5-Cyano-1-methylbenzoimidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-methylbenzoimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and compatibility with various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Specific details on industrial methods are proprietary and vary between manufacturers.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound participates in nucleophilic reactions influenced by the cyano group’s electron-withdrawing effect. In reactions with carbon disulfide and alcohols (e.g., MeOH, EtOH), the cyano group may direct nucleophilic attack, forming benzimidazole-2-thione derivatives. Yields vary with nucleophile size:

| Nucleophile | Yield of Product 7 (%) | Yield of Product 8 (%) | Reaction Time (h) |

|---|---|---|---|

| MeOH | 48.5 | 51.4 | 24 |

| EtOH | 30.1 | 32.3 | 30 |

| HCN | 25.3 | 26.0 | 24 |

Formation of Thiophene Derivatives

5-Cyano-1-methylbenzimidazole reacts with ethyl bromoacetate or chloroacetonitrile under reflux in ethanol, yielding thiophene derivatives. For example:

-

5-Benzoyl-3-(1-methylbenzimidazol-2-oyl)-2-phenylaminothiophene is formed via condensation with ethyl bromoacetate, showing an IR peak at 1675 cm⁻¹ (C=O) and a melting point of 197–198°C .

-

5-Cyano-3-(1-methylbenzimidazol-2-oyl)-2-phenylaminothiophene exhibits spectroscopic data consistent with C18H15N3O2S .

Hydrolysis and Functional Group Transformation

The cyano group can undergo hydrolysis to form carboxylic acids or amides under acidic/basic conditions. For instance:

-

Hydrolysis to amides : Reaction with water in presence of ammonium hydroxide may yield aminobenzimidazole derivatives.

-

Hydrolysis to carboxylic acids : Acidic conditions (e.g., HCl) convert the cyano group to a carboxylic acid, enabling esterification or amidation.

Spectroscopic Characterization

Key analytical data for derivatives include:

Applications De Recherche Scientifique

Pharmacological Applications

5-Cyano-1-methylbenzoimidazole and its derivatives have shown considerable promise in several therapeutic areas:

- Antimicrobial Activity : Benzimidazole derivatives, including this compound, exhibit potent antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

- Antiviral Properties : Research indicates that certain benzimidazole derivatives possess antiviral activity against viruses such as Hepatitis C and HIV. For instance, modifications to the benzimidazole structure can enhance antiviral efficacy, with some compounds showing EC50 values in the low nanomolar range .

- Anticancer Activity : The compound has been evaluated for its anticancer properties, with various studies reporting significant cytotoxic effects against different cancer cell lines. Structure-activity relationship (SAR) studies have identified key substituents that enhance its potency against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

- Substituent Effects : Variations in substituents at different positions of the benzimidazole ring significantly influence the compound's biological activity. For example, introducing electron-withdrawing groups can enhance antiviral and anticancer effects .

- Conformational Flexibility : The presence of a cyano group at the 5-position allows for increased conformational flexibility, which can improve interactions with biological targets. This flexibility is essential for developing compounds with enhanced selectivity and efficacy .

Recent Research Findings

Recent studies have highlighted the ongoing exploration of this compound:

- Synthesis of Novel Derivatives : Researchers are continuously synthesizing new derivatives to evaluate their pharmacological profiles. A recent study reported a series of 5-cyano-substituted benzimidazoles with improved activity against Plasmodium falciparum, indicating potential applications in treating malaria .

- Biological Evaluation : Comprehensive biological evaluations have been conducted to assess the efficacy of these compounds against various pathogens. For instance, compounds derived from this compound have shown promising results in inhibiting cyclooxygenase enzymes, suggesting anti-inflammatory potential .

Case Studies

Several case studies illustrate the applications of this compound:

Mécanisme D'action

The mechanism of action of 5-Cyano-1-methylbenzoimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1-Methyl-1H-benzimidazole: Shares a similar core structure but lacks the nitrile group.

2-Methyl-1H-benzo[d]imidazole: Another derivative with a different substitution pattern on the imidazole ring.

1H-benzo[d]imidazole-5-carbonitrile: Similar structure but without the methyl group.

Uniqueness: 5-Cyano-1-methylbenzoimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-Cyano-1-methylbenzoimidazole is a compound belonging to the benzimidazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antioxidative properties, supported by case studies and research findings.

Chemical Structure

The structure of this compound is characterized by a benzimidazole core with a cyano group at the 5-position and a methyl group at the 1-position. This configuration is crucial for its biological activity, as modifications in the benzimidazole structure can significantly influence its pharmacological properties.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative effects of benzimidazole derivatives, including this compound. The compound exhibits notable cytotoxicity against various cancer cell lines.

Research Findings

- A study reported that derivatives of benzimidazole showed IC50 values ranging from 1.2 to 5.3 µM against cancer cell lines such as MCF-7 and HCT116. Specifically, compounds with cyano substitutions demonstrated strong antiproliferative activity without selectivity among tested cancer cells .

- The compound's mechanism of action appears to involve the induction of oxidative stress in cancer cells, although some derivatives also exhibited antioxidative properties that may counteract this effect .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Other derivatives | HCT116 | 2.2 - 4.4 |

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied, with promising results indicating efficacy against various bacterial and fungal strains.

Case Studies

- A recent investigation highlighted that compounds derived from benzimidazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

- In another study, specific derivatives demonstrated antifungal activity against Candida albicans, with MIC values as low as 12.5 µg/ml, indicating their potential as alternative therapeutic agents in treating infections .

Antioxidative Properties

The antioxidative properties of this compound have been linked to its ability to modulate oxidative stress pathways.

Findings

- The compound has been shown to activate the Nrf2 pathway, a critical regulator of antioxidant response, thereby enhancing cellular defenses against oxidative damage .

- Comparative studies revealed that certain derivatives exhibited IC50 values for antioxidative activity comparable to standard antioxidants like butylated hydroxytoluene (BHT), suggesting their potential use in preventing oxidative stress-related diseases .

| Activity | IC50 Value (µM) | Standard |

|---|---|---|

| Antioxidant Activity | 19.7 | BHT (23.4) |

Propriétés

IUPAC Name |

1-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-6-11-8-4-7(5-10)2-3-9(8)12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYDBVFHHMVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611407 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-13-2 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.